molecular formula C13H26N2O2 B2795828 Tert-butyl n-[(4-amino-1-methylcyclohexyl)methyl]carbamate CAS No. 2138533-60-3

Tert-butyl n-[(4-amino-1-methylcyclohexyl)methyl]carbamate

Cat. No. B2795828
M. Wt: 242.363
InChI Key: LTEYLHCCEVUHFY-UHFFFAOYSA-N
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Description

“Tert-butyl n-[(4-amino-1-methylcyclohexyl)methyl]carbamate” is a chemical compound that is traditionally challenging to access. It provides a chemically differentiated building block for organic synthesis and medicinal chemistry . It is specifically used for the preparation of drug candidates containing hindered amine motifs .


Synthesis Analysis

The synthesis of this compound can be challenging. The acyl azide undergoes a Curtius rearrangement to form an isocyanate derivative which is trapped either by an alkoxide or by an amine to form the aromatic carbamate or urea . More detailed experimental procedures can be found in related peer-reviewed papers .


Molecular Structure Analysis

The molecular formula of “Tert-butyl n-[(4-amino-1-methylcyclohexyl)methyl]carbamate” is C12H25ClN2O2 . More detailed structural analysis can be obtained from NMR spectra .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl n-[(4-amino-1-methylcyclohexyl)methyl]carbamate” include a molecular weight of 242.36 , and it appears as an oil at room temperature . It has a predicted boiling point of 339.9±31.0 °C and a predicted density of 1.05±0.1 g/cm3 .

Safety And Hazards

This compound is harmful if swallowed and causes serious eye damage . It also causes severe skin burns and eye damage . Safety precautions include wearing eye protection/face protection and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

tert-butyl N-[(4-amino-1-methylcyclohexyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-9-13(4)7-5-10(14)6-8-13/h10H,5-9,14H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEYLHCCEVUHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)N)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl n-[(4-amino-1-methylcyclohexyl)methyl]carbamate

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